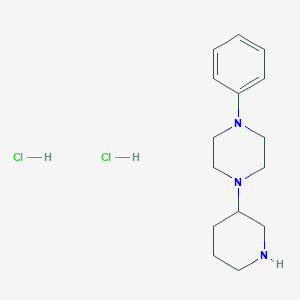

1-Fenil-4-(piperidin-3-il)piperazina dihidrocloruro

Descripción general

Descripción

1-Phenyl-4-(piperidin-3-yl)piperazine dihydrochloride is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities

Aplicaciones Científicas De Investigación

Treatment of CNS Disorders

1-Phenyl-4-(piperidin-3-yl)piperazine dihydrochloride has been investigated for its potential use in treating central nervous system (CNS) disorders. Research indicates that compounds in this class may act as agonists or antagonists at serotonin receptors, which are crucial in the modulation of mood and anxiety. For instance, studies have shown that piperazine derivatives can exhibit antidepressant and anxiolytic effects by influencing serotonin signaling pathways .

Antiviral Properties

The compound has also been explored for its antiviral properties, particularly against Hepatitis C Virus (HCV). Patents have documented the efficacy of piperazine-piperidine compounds in inhibiting HCV replication, suggesting a significant role for 1-Phenyl-4-(piperidin-3-yl)piperazine dihydrochloride in antiviral drug development . The mechanism involves interference with viral entry or replication processes, making it a candidate for further research in antiviral therapies.

Cancer Research

Recent studies have highlighted the potential of this compound in cancer therapy. It has been shown to selectively inhibit histone deacetylase 6 (HDAC6), an enzyme implicated in various cancers. The selective inhibition suggests that it may have lower toxicity compared to non-selective HDAC inhibitors, providing a safer therapeutic option .

Buffering Agent

In laboratory settings, 1-Phenyl-4-(piperidin-3-yl)piperazine dihydrochloride serves as a non-ionic organic buffering agent. It is used in cell cultures to maintain pH levels between 6 and 8.5, which is crucial for optimal cell growth and function . This application is vital for biochemical assays and drug testing where stable pH conditions are necessary.

PROTAC Development

The compound has been identified as a semi-flexible linker in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are innovative therapeutic agents designed to target specific proteins for degradation, offering a novel approach to drug development. The incorporation of this compound into PROTACs can enhance their efficacy by optimizing the three-dimensional orientation necessary for effective protein interaction .

Research Findings and Case Studies

Mecanismo De Acción

Target of Action

1-Phenyl-4-(piperidin-3-yl)piperazine dihydrochloride is a derivative of piperazine, a class of compounds known for their wide range of biological and pharmaceutical activity .

Mode of Action

Piperazine, a core structure in this compound, is known to be a gaba receptor agonist . It binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm . This mechanism may provide some insight into the potential interactions of 1-Phenyl-4-(piperidin-3-yl)piperazine dihydrochloride with its targets.

Biochemical Pathways

The broad therapeutic spectrum of piperazine derivatives suggests that they may interact with multiple pathways .

Pharmacokinetics

The presence of nitrogen atoms in the piperazine ring can improve the pharmacological and pharmacokinetic profiles of drug candidates containing piperazines, as these sites serve as hydrogen bond donors/acceptors, thus tuning the interactions with receptors and increasing water solubility and bioavailability .

Result of Action

The wide range of biological and pharmaceutical activity of piperazine derivatives suggests that they may have diverse molecular and cellular effects .

Action Environment

It is generally recommended to store similar compounds under inert gas at 2–8 °c .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-Phenyl-4-(piperidin-3-yl)piperazine dihydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines in high yields. Deprotection of these piperazines followed by selective intramolecular cyclization results in the desired compound .

Industrial Production Methods

Industrial production methods for piperazine derivatives often involve large-scale synthesis using similar cyclization reactions. The use of solid-phase synthesis and photocatalytic synthesis has also been explored for the efficient production of these compounds .

Análisis De Reacciones Químicas

Types of Reactions

1-Phenyl-4-(piperidin-3-yl)piperazine dihydrochloride undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be functionalized with different substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield piperazinones, while substitution reactions can introduce various functional groups onto the piperazine ring .

Comparación Con Compuestos Similares

Similar Compounds

1-Phenylpiperazine: A simpler analog with similar biological activities.

4-(3-Phenylpropyl)piperazine: Another piperazine derivative with potential therapeutic applications.

Uniqueness

1-Phenyl-4-(piperidin-3-yl)piperazine dihydrochloride is unique due to the presence of both a phenyl group and a piperidinyl group on the piperazine ring. This structural feature enhances its pharmacological profile and distinguishes it from other piperazine derivatives .

Actividad Biológica

1-Phenyl-4-(piperidin-3-yl)piperazine dihydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of neurological disorders and as a pharmacological agent. This article explores the compound's biological activity, including its interactions with neurotransmitter systems, potential therapeutic applications, and findings from various studies.

Chemical Structure and Properties

The molecular formula of 1-Phenyl-4-(piperidin-3-yl)piperazine dihydrochloride is C₁₅H₂₅Cl₂N, with a molecular weight of 318.29 g/mol. The compound features piperazine and piperidine moieties, which are common in many pharmacologically active compounds. Its structure allows for interactions with various biological targets, making it a candidate for drug development.

Biological Activity Overview

Research indicates that 1-phenyl-4-(piperidin-3-yl)piperazine dihydrochloride exhibits significant biological activity across several domains:

- Neurotransmitter Interaction : The compound may interact with multiple neurotransmitter systems, potentially influencing serotonin (5-HT) and dopamine pathways. These interactions are crucial for developing treatments for psychiatric disorders such as depression and anxiety .

- Antimicrobial Activity : Preliminary studies suggest that derivatives of piperazine compounds can exhibit antibacterial and antifungal properties. For instance, related compounds have shown effectiveness against various bacterial strains, indicating that 1-phenyl-4-(piperidin-3-yl)piperazine dihydrochloride may possess similar properties .

Case Studies and Experimental Data

- Neuropharmacological Studies : In vivo tests on related arylpiperazine derivatives have demonstrated significant analgesic effects without sedative side effects. For example, compounds similar to 1-phenyl-4-(piperidin-3-yl)piperazine were shown to inhibit pain responses in animal models .

- Antiviral Activity : Some studies have explored the antiviral potential of piperazine derivatives, with findings indicating moderate protection against viruses like HIV and other selected pathogens . This suggests that 1-phenyl-4-(piperidin-3-yl)piperazine dihydrochloride could be investigated further for antiviral applications.

- Antimicrobial Testing : A range of piperazine derivatives has been tested for their antibacterial efficacy. Notably, compounds derived from similar structures exhibited minimum inhibitory concentrations (MIC) effective against strains such as Staphylococcus aureus and Escherichia coli .

Comparative Analysis of Related Compounds

To better understand the potential of 1-phenyl-4-(piperidin-3-yl)piperazine dihydrochloride, a comparison with other piperazine derivatives is useful:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1-(2-Methylphenyl)-4-(piperidin-3-yl)piperazine | Methyl group on phenyl ring | Varied pharmacological profile |

| 1-(4-Fluorophenyl)-4-(piperidin-3-yl)piperazine | Fluorine substitution | Enhanced receptor binding |

| 1-(Naphthalen-2-yl)-4-(piperidin-3-yl)piperazine | Naphthalene moiety | Unique interaction potential |

This table illustrates the diversity within the piperazine class and highlights how structural modifications can influence biological activity.

Propiedades

IUPAC Name |

1-phenyl-4-piperidin-3-ylpiperazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3.2ClH/c1-2-5-14(6-3-1)17-9-11-18(12-10-17)15-7-4-8-16-13-15;;/h1-3,5-6,15-16H,4,7-13H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZCBWDOJZXZRQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)N2CCN(CC2)C3=CC=CC=C3.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.